molecular formula C6H6Cl4O B1346691 2,2,6,6-Tetrachlorocyclohexan-1-one CAS No. 3776-30-5

2,2,6,6-Tetrachlorocyclohexan-1-one

Cat. No.: B1346691
CAS No.: 3776-30-5
M. Wt: 235.9 g/mol
InChI Key: QCAHVKJGHYVLIS-UHFFFAOYSA-N
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Description

2,2,6,6-Tetrachlorocyclohexan-1-one (CAS: 3776-30-5) is a chlorinated cyclic ketone characterized by four chlorine atoms at the 2 and 6 positions of the cyclohexanone ring. This substitution pattern imparts significant steric and electronic effects, influencing its physical, chemical, and spectral properties. The compound is commercially available with a purity of 95% (MFCD00019451) and is used as an intermediate in organic synthesis, though specific applications are less documented in publicly available literature .

Preparation Methods

2,2,6,6-Tetrachlorocyclohexan-1-one can be synthesized through the chlorination of cyclohexanone. The process involves reacting cyclohexanone with chlorine in the presence of a catalyst, such as an organophosphorus compound . The reaction conditions typically include controlled temperature and pressure to ensure the selective chlorination of the cyclohexane ring. Industrial production methods may involve large-scale chlorination reactors and continuous monitoring of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

2,2,6,6-Tetrachlorocyclohexan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,6,6-Tetrachlorocyclohexan-1-one is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2,2,6,6-Tetrachlorocyclohexan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound’s chlorinated structure allows it to participate in various chemical reactions, potentially affecting cellular processes and biochemical pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro vs. Methyl Groups

A key comparison lies in substituent-driven properties. For example:

  • 2,2,6,6-Tetramethylcyclohexanone (hypothetical analog): Methyl groups are electron-donating, reducing the electrophilicity of the carbonyl group compared to the electron-withdrawing chlorine substituents in 2,2,6,6-Tetrachlorocyclohexan-1-one. This difference would lead to slower nucleophilic attack at the carbonyl in the chlorinated derivative.
  • 4-Amino-2,2,6,6-tetramethylpiperidine: The tetramethylpiperidine structure (e.g., in TEMPO derivatives) shares the 2,2,6,6-substitution pattern but features a nitrogen-containing ring. Such compounds exhibit strong electron-donating effects, enhancing redox activity, unlike the chlorinated cyclohexanone, which lacks such functionality .

Spectral Properties

  • Coumarin-phthalimide derivatives (e.g., compounds 1–8 in ) absorb in the 330–450 nm range due to extended conjugation. In contrast, chlorinated cyclohexanone would exhibit UV absorption at shorter wavelengths (e.g., ~250–300 nm) due to the n→π* transition of the carbonyl, with hypsochromic shifts caused by chlorine’s electron-withdrawing effects .

Chlorinated Analogues

  • Tetrachloro-o-benzoquinone (CAS 2435-53-2): A fully aromatic, chlorinated quinone with strong oxidizing properties. Unlike the aliphatic chlorinated cyclohexanone, its conjugated structure allows for redox activity and use in polymerization or degradation reactions .
  • 2,3,4,5-Tetrachlorobenzoyl chloride (CAS 42221-52-3): A benzoyl chloride derivative with high reactivity toward nucleophiles. The aromatic ring and acyl chloride group make it more reactive in substitution reactions compared to the ketone functionality of this compound .

Research Findings and Gaps

  • Spectral Data: Limited UV-Vis or NMR data for this compound are available in the provided evidence, highlighting a need for further experimental characterization.
  • Safety : Chlorinated compounds require careful handling due to toxicity, contrasting with the lower hazard profile of methylated analogs like TEMPO .

Biological Activity

2,2,6,6-Tetrachlorocyclohexan-1-one (CAS No. 3776-30-5) is a halogenated organic compound with significant industrial applications and potential biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, toxicity, and environmental impact.

  • Molecular Formula : C6H6Cl4O
  • Molecular Weight : 235.92 g/mol
  • Melting Point : 83-84 °C
  • Boiling Point : 329.4 °C
  • Density : 1.53 g/cm³
  • Flash Point : 138.8 °C

These properties indicate that this compound is a stable compound under standard conditions but may pose risks due to its halogenated nature.

Research suggests that this compound acts as an aryl hydrocarbon receptor (AhR) agonist. The AhR is a ligand-activated transcription factor that mediates the effects of various environmental pollutants and is involved in the regulation of several biological processes, including xenobiotic metabolism and immune responses .

Toxicity Studies

Toxicological assessments have indicated that the compound exhibits significant biological potency. For instance:

  • It has been shown to induce cytochrome P450 enzymes (CYP1A1 and CYP1B1) in human cell lines, which are markers for AhR activation .
  • In studies comparing various halogenated compounds, this compound demonstrated similar induction levels to those observed with potent dioxins like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) but at much lower relative potency .

Environmental Impact

Due to its stability and persistence in the environment, this compound is classified as a potential persistent organic pollutant (POP). Its release into ecosystems can lead to bioaccumulation and biomagnification in food chains. Studies have highlighted its presence in various environmental matrices, raising concerns about its ecological effects and potential human health risks .

Case Study 1: Induction of CYP Enzymes

A study investigated the effects of various chlorinated compounds on CYP enzyme induction in MDA-MB-468 breast cancer cells. Results indicated that this compound significantly increased mRNA expression levels for CYP1A1 and CYP1B1 compared to controls. The induction patterns were consistent with those observed for other known AhR agonists .

Case Study 2: Environmental Persistence

Research conducted on sediment samples from industrial areas revealed detectable levels of this compound. The study assessed the compound's degradation rates and found that it persists for extended periods due to its chemical structure. This persistence raises alarms regarding long-term ecological impacts and necessitates further monitoring .

Q & A

Basic Research Questions

Q. How is 2,2,6,6-Tetrachlorocyclohexan-1-one synthesized, and what are the critical parameters for achieving high yield?

Methodological Answer: The synthesis typically involves chlorination of cyclohexanone using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperatures (0–5°C). Excess chlorinating agents ensure complete substitution at the 2,6-positions. Critical parameters include:

  • Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ to prevent over-chlorination.
  • Temperature control : Exothermic reactions require cooling to avoid side products like polychlorinated derivatives.
  • Purification : Recrystallization from ethanol or acetone yields >95% purity .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR : The ketone carbonyl (C=O) appears at ~210 ppm in ¹³C NMR. Chlorine substituents deshield adjacent protons, with 2,6-Cl groups causing splitting into doublets (δ 3.5–4.5 ppm in ¹H NMR) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹; C-Cl stretches at 600–800 cm⁻¹.
  • GC-MS : Molecular ion peak at m/z 248 (C₆H₆Cl₄O) with fragmentation patterns showing sequential loss of Cl atoms .

Q. What are the mechanistic pathways involved in the thermal decomposition of this compound, and how can this inform experimental design?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal two primary pathways:

Dechlorination : At 150–200°C, HCl elimination forms 2,6-dichlorocyclohexanone intermediates.

Ring fragmentation : Above 250°C, C-C bond cleavage generates chlorinated alkanes (e.g., CCl₃CH₂Cl).
Experimental Design Implications :

  • Use inert atmospheres (N₂/Ar) to minimize oxidative side reactions.
  • Optimize reaction temperatures below 150°C for stability in catalytic studies .

Q. How does the chlorination pattern in this compound influence its reactivity in nucleophilic substitution compared to less chlorinated analogs?

Methodological Answer: The 2,6-dichloro groups create steric hindrance, reducing SN2 reactivity. However, the electron-withdrawing effect of Cl atoms enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution (e.g., Grignard reactions). Comparative studies with 2-chlorocyclohexanone show:

  • Reactivity order : 2,2,6,6-Tetrachloro > 2,6-Dichloro > 2-Chloro in ketone-based reactions.
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles like amines .

Properties

IUPAC Name

2,2,6,6-tetrachlorocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6Cl4O/c7-5(8)2-1-3-6(9,10)4(5)11/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHVKJGHYVLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C(C1)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191207
Record name 2,2,6,6-Tetrachlorocyclohexan-1-one
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Molecular Weight

235.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3776-30-5
Record name 2,2,6,6-Tetrachlorocyclohexanone
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Record name 2,2,6,6-Tetrachlorocyclohexan-1-one
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